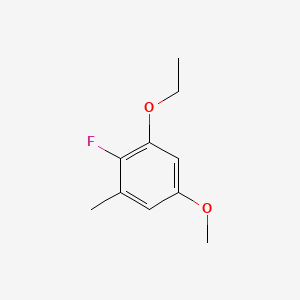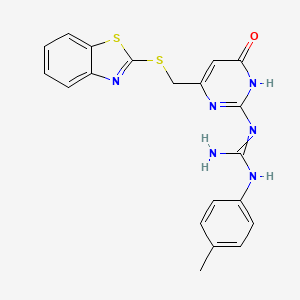
Nsp13 inhibitor 5645-0236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-nsp13-IN-2 is a compound designed to inhibit the activity of the non-structural protein 13 (nsp13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Non-structural protein 13 is a helicase enzyme essential for the replication of the virus. By targeting this protein, SARS-CoV-2-nsp13-IN-2 aims to disrupt the viral replication process, making it a potential antiviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The intermediates are then coupled under controlled conditions, often involving catalysts and specific solvents to yield the final compound.
Industrial Production Methods
Industrial production of SARS-CoV-2-nsp13-IN-2 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-nsp13-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
SARS-CoV-2-nsp13-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of helicase enzymes and to develop new antiviral agents.
Biology: Helps in understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of diagnostic tools and antiviral drugs
Mechanism of Action
SARS-CoV-2-nsp13-IN-2 exerts its effects by binding to the non-structural protein 13 of SARS-CoV-2. This binding inhibits the helicase activity of the protein, preventing the unwinding of viral RNA, which is essential for replication. The compound targets specific molecular sites on the protein, disrupting its function and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: An antiparasitic agent that has shown some antiviral activity against SARS-CoV-2.
Scutellarein: A flavonoid compound with potential antiviral properties.
Hamamelitannin: A natural compound with inhibitory effects on viral replication
Uniqueness
SARS-CoV-2-nsp13-IN-2 is unique in its specific targeting of the non-structural protein 13 helicase of SARS-CoV-2. Unlike other compounds that may have broader antiviral effects, SARS-CoV-2-nsp13-IN-2 is designed to specifically inhibit a critical enzyme in the viral replication process, making it a promising candidate for targeted antiviral therapy .
Properties
Molecular Formula |
C20H18N6OS2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
InChI Key |
DNQBBFZKWCDKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


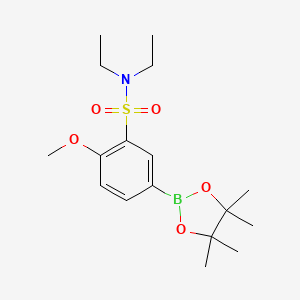
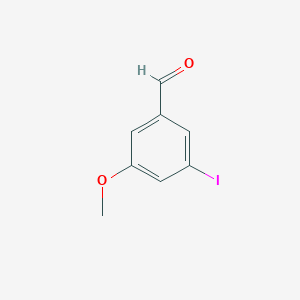

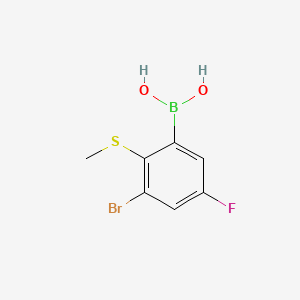

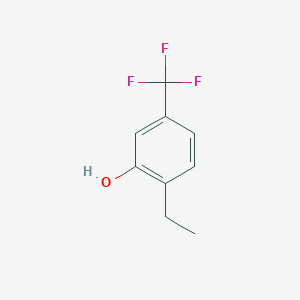
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
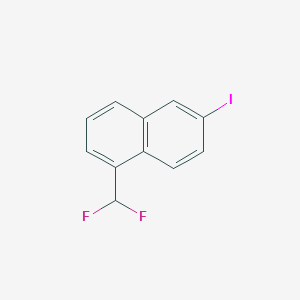
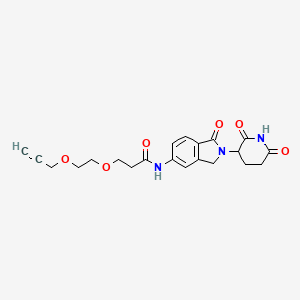
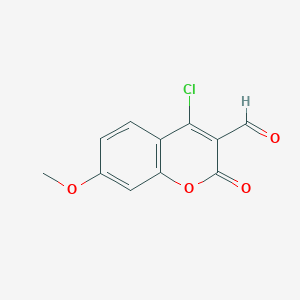
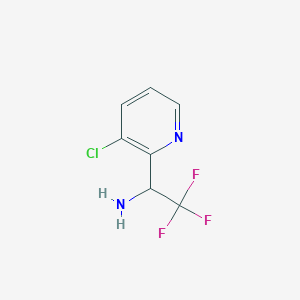
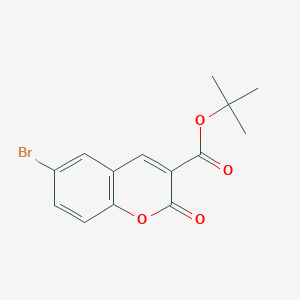
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
